Structural Differentiation from 2-Propylquinoline: Enhanced Lipophilicity and Halogen Bonding Potential
Compared to the natural product lead 2-propylquinoline (CAS 1613-32-7, MW 171.24), 4-Chloro-5,7-difluoro-2-propylquinoline exhibits significantly higher lipophilicity and molecular weight due to the addition of chloro and difluoro substituents. This structural modification is predicted to enhance membrane permeability and alter target binding kinetics . The compound's LogP of 4.12 versus 2-propylquinoline's estimated LogP of approximately 2.5-3.0 (based on structural analogs) represents a substantial increase in hydrophobicity, which is a critical parameter for blood-brain barrier penetration and intracellular target access [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.12 (calculated) |
| Comparator Or Baseline | 2-Propylquinoline (estimated LogP ~2.5-3.0) |
| Quantified Difference | Approximately 1-1.5 LogP units higher lipophilicity |
| Conditions | Calculated using ChemSrc data; experimental LogP not available for comparator |
Why This Matters
Higher LogP directly influences membrane permeability and tissue distribution, making the target compound more suitable for programs requiring improved cellular uptake or blood-brain barrier penetration compared to the unsubstituted 2-propylquinoline core.
- [1] 2-Propylquinoline. PubChem. Molecular Weight: 171.24, LogP: Not available; estimated based on structural analogs. View Source
